molecular formula C19H31FN4O4 B018949 Alanyl-phenylalanyl-lysine fluoromethane CAS No. 107573-17-1

Alanyl-phenylalanyl-lysine fluoromethane

Cat. No.: B018949
CAS No.: 107573-17-1
M. Wt: 398.5 g/mol
InChI Key: DEXOLHUUTGWNNJ-XJPBFQKESA-N
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Description

Alanyl-phenylalanyl-lysine fluoromethane (CAS: 107573-17-1) is a synthetic tripeptide derivative with the molecular formula C₁₉H₃₁FN₄O₄ and a molecular weight of 398.47 g/mol . Structurally, it consists of three amino acid residues—alanine (Ala), phenylalanine (Phe), and lysine (Lys)—linked via peptide bonds, with a fluoromethane (-CF₃) moiety attached.

Properties

CAS No.

107573-17-1

Molecular Formula

C19H31FN4O4

Molecular Weight

398.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;fluoromethane

InChI

InChI=1S/C18H28N4O4.CH3F/c1-12(20)16(23)22-15(11-13-7-3-2-4-8-13)17(24)21-14(18(25)26)9-5-6-10-19;1-2/h2-4,7-8,12,14-15H,5-6,9-11,19-20H2,1H3,(H,21,24)(H,22,23)(H,25,26);1H3/t12-,14-,15-;/m0./s1

InChI Key

DEXOLHUUTGWNNJ-XJPBFQKESA-N

SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)N.CF

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)N.CF

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)N.CF

Other CAS No.

107573-17-1

Synonyms

Ala-Phe-Lys-CH2F
alanyl-phenylalanyl-lysine fluoromethane

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties References
This compound C₁₉H₃₁FN₄O₄ 398.47 Tripeptide, fluoromethane Synthetic peptide derivative
Tris-(dimethylamino)fluoromethane C₇H₁₈F₃N₃ 201.24 Fluoromethane, guanidinium salt Fluoride ion source in synthesis
Chloromethane (CH₃Cl) CH₃Cl 50.49 Halogenated methane Abiotic origin (cometary impacts)
Tris(difluoroamino)fluoromethane CF₃N₃F₆ 227.04 Fluorinated amine Propellant/energetic materials
N-Phthalyl-L-alanine C₁₁H₁₁NO₄ 221.21 Phthalimide, alanine derivative Pharmaceutical intermediates

Key Research Findings

Fluoromethane Derivatives

  • Tris-(dimethylamino)fluoromethane exhibits high solubility in polar solvents (e.g., DMF, acetonitrile) due to its ionic guanidinium structure, making it a versatile fluoride ion source in organic synthesis . In contrast, this compound likely has moderate solubility influenced by its peptide backbone and fluoromethane group.
  • Chloromethane and fluoromethane have been detected in extraterrestrial environments (e.g., comets), suggesting abiotic synthesis pathways for simple fluorinated compounds. This contrasts with the synthetic origin of complex fluorinated peptides like this compound .

Fluorinated Peptides vs. Non-Fluorinated Analogs

  • Fluorination often enhances metabolic stability. For example, N-phthalyl-L-alanine derivatives are used as intermediates in drug development, where fluorination could reduce enzymatic degradation . This compound’s fluoromethane group may similarly improve pharmacokinetic properties compared to non-fluorinated tripeptides.
  • Tris(difluoroamino)fluoromethane, used in propellants, highlights the role of fluorinated amines in high-energy applications.

Spectroscopic and Computational Insights

  • DFT studies on fluoromethanes (e.g., CH₃F, CHF₃) reveal that methods like BHandH/s accurately predict spin-spin coupling constants (e.g., ¹J(F,C)), critical for NMR characterization . This suggests that similar computational approaches could model this compound’s NMR spectra, aiding structural verification.

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